molecular formula C17H12ClIO B1448566 1-(Benzyloxy)-4-chloro-2-iodonaphthalene CAS No. 1823183-76-1

1-(Benzyloxy)-4-chloro-2-iodonaphthalene

Cat. No. B1448566
CAS RN: 1823183-76-1
M. Wt: 394.6 g/mol
InChI Key: VMFZGZQKZCFJNA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-chloro-2-iodonaphthalene, also known as 1-BCIN, is a synthetic organic compound belonging to the class of benzyloxy-substituted naphthalenes. It is structurally related to the naturally occurring compound β-naphthol and is a component of a number of pharmaceuticals. It is used as a reagent in organic synthesis, and has been studied for its potential applications in medicine and biotechnology.

Scientific Research Applications

Synthesis of Novel Chalcones

1-(Benzyloxy)-4-chloro-2-iodonaphthalene: is utilized in the synthesis of novel chalcone derivatives. These chalcones are synthesized by coupling with aromatic substituted aldehyde and have shown potential in pharmaceutical and medicinal chemistry due to their antimicrobial activity .

Antimicrobial Activity

The compound serves as a precursor in the synthesis of chalcones that exhibit significant antimicrobial properties. These synthesized chalcones are characterized by various spectroscopic methods and tested for their efficacy against different microbial strains .

Tyrosinase Inhibition

In the field of dermatology and cosmetic science, derivatives of this compound are explored for their anti-melanogenic properties. They act as tyrosinase inhibitors, which is a critical enzyme in the melanin synthesis pathway, thus potentially serving as agents for treating hyperpigmentation disorders .

Anti-Melanogenic Agents

The compound’s derivatives are also investigated for their use as anti-melanogenic agents. These agents can have applications in the food, pharmaceutical, and cosmetics industries, offering therapeutic effects against melanogenesis .

Development of Synthetic Inhibitors

Researchers are interested in the structural motifs of “1-(Benzyloxy)-4-chloro-2-iodonaphthalene” for designing synthetic inhibitors. These inhibitors target various biological pathways and can lead to the development of new therapeutic agents with increased efficiency and safety .

Chemical Ligand Design

The compound is used in the design of new chemical ligands against melanogenesis. By inhibiting tyrosinase, these ligands can be used to develop novel treatments for conditions related to melanin production .

properties

IUPAC Name

4-chloro-2-iodo-1-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClIO/c18-15-10-16(19)17(14-9-5-4-8-13(14)15)20-11-12-6-2-1-3-7-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFZGZQKZCFJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=CC=CC=C32)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-chloro-2-iodonaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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